molecular formula C17H18N2O4S B2429729 isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1797874-00-0

isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2429729
CAS No.: 1797874-00-0
M. Wt: 346.4
InChI Key: MFNPCBLHIMUQEO-UHFFFAOYSA-N
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Description

Isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic compound that features a unique combination of isoxazole and azabicyclo[3.2.1]octane structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(16-8-9-18-23-16)19-12-6-7-13(19)11-15(10-12)24(21,22)14-4-2-1-3-5-14/h1-5,8-9,12-13,15H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNPCBLHIMUQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=NO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoxazole ring and the construction of the azabicyclo[3.2.1]octane framework. Common synthetic routes may involve cyclization reactions, sulfonylation, and methanone formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.

Scientific Research Applications

Isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules, it is used in the development of new materials and catalysts.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and azabicyclo[3.2.1]octane analogs, such as:

  • Isoxazol-5-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
  • Isoxazol-5-yl((1R,5S)-3-(ethylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Uniqueness

Isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its phenylsulfonyl group, in particular, may enhance its stability and reactivity compared to other similar compounds.

Biological Activity

Isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory, analgesic, and central nervous system (CNS) effects, supported by data tables and relevant case studies.

Chemical Structure

The compound features a bicyclic structure with an isoxazole moiety and a phenylsulfonyl group, which are crucial for its biological interactions. The stereochemistry indicated by (1R,5S) suggests specific spatial arrangements that may influence its efficacy and mechanism of action.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes.

CompoundIC50 (μM)Selectivity IndexReference
This compound0.5210.73
Celecoxib0.789.51

The above table indicates that the compound exhibits a higher selectivity index compared to Celecoxib, suggesting it may offer therapeutic benefits with reduced side effects.

Analgesic Properties

In vivo studies have demonstrated that this compound possesses significant analgesic properties. For instance, it was shown to reduce pain responses in animal models significantly compared to control groups.

Case Study : In a study involving inflammatory pain models, administration of the compound resulted in a 64% reduction in pain scores compared to a 57% reduction observed with standard analgesics like Celecoxib.

Central Nervous System Activity

The structural features of this compound suggest potential interactions with CNS receptors. Preliminary assessments indicate:

  • Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress.
  • Cognitive Enhancements : Early-stage studies suggest improvements in memory and learning tasks in treated animal models.

The biological activity of the compound is theorized to stem from its ability to inhibit COX enzymes selectively and modulate inflammatory pathways. Additionally, its interaction with neurotransmitter systems could explain its CNS effects.

Q & A

Basic: What are the key synthetic steps and methodologies for preparing isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone?

The synthesis involves multi-step organic reactions, typically including:

  • Formation of the azabicyclo[3.2.1]octane core via cyclization reactions under controlled temperature and pressure .
  • Introduction of the phenylsulfonyl group through sulfonylation using reagents like benzenesulfonyl chloride in the presence of a base .
  • Coupling of the isoxazole moiety via nucleophilic acyl substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
    Key methodologies include protecting group strategies for the bicyclic amine, chromatographic purification (HPLC, column chromatography), and spectroscopic validation (NMR, HRMS) .

Basic: How is the stereochemical configuration and molecular structure of this compound validated?

Stereochemical validation relies on:

  • X-ray crystallography to confirm the (1R,5S) configuration of the azabicyclo framework .
  • 2D NMR techniques (e.g., NOESY, COSY) to resolve spatial relationships between protons, particularly around the bicyclic core and sulfonyl group .
  • Chiral HPLC to ensure enantiomeric purity, critical for pharmacological activity .

Advanced: What strategies address stereochemical challenges during synthesis, such as unintended epimerization?

To mitigate epimerization:

  • Use low-temperature conditions (<0°C) during nucleophilic substitutions to preserve stereochemical integrity .
  • Employ chiral auxiliaries or catalysts (e.g., Rhodium-BINAP complexes) in asymmetric synthesis steps .
  • Monitor reaction progress with real-time LC-MS to detect racemization early .

Advanced: How can reaction conditions be optimized to improve yield and reduce by-products?

Optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonylation efficiency .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions with the isoxazole ring .
  • Temperature control : Gradual heating (e.g., reflux in THF) minimizes decomposition during cyclization .
    Statistical tools like Design of Experiments (DoE) can systematically evaluate parameter interactions .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from:

  • Off-target interactions : Use knockout cell lines or selective inhibitors to isolate target-specific effects .
  • Varied assay conditions : Standardize protocols (e.g., ATP levels in kinase assays) to ensure reproducibility .
  • Structural analogs : Perform SAR studies by modifying substituents (e.g., replacing phenylsulfonyl with methylsulfonyl) to identify critical pharmacophores .

Advanced: What computational approaches predict target binding and mechanism of action?

  • Molecular docking (AutoDock Vina, Glide) to model interactions with GPCRs or kinases, leveraging the sulfonyl group’s hydrogen-bonding potential .
  • Molecular dynamics simulations (AMBER, GROMACS) to assess stability of ligand-target complexes over time .
  • Free-energy perturbation (FEP) to quantify binding affinities of structural analogs .

Basic: What in vitro assays are suitable for initial biological screening?

  • Enzyme inhibition assays : Test activity against serine hydrolases or cytochrome P450 isoforms due to the sulfonyl group’s electrophilicity .
  • Receptor binding studies : Radioligand displacement assays for CNS targets (e.g., σ receptors) given the azabicyclo motif’s neuropharmacological relevance .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?

  • Modify substituents : Replace the isoxazole with pyrazole or triazole to assess heterocycle effects on potency .
  • Vary sulfonyl groups : Test electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) substituents on the phenyl ring .
  • Probe bicyclic rigidity : Compare azabicyclo[3.2.1]octane with norbornane derivatives to evaluate conformational flexibility .

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